molecular formula C8H7BrO2 B3177873 4-Bromo-3-(hydroxymethyl)benzaldehyde CAS No. 254744-15-5

4-Bromo-3-(hydroxymethyl)benzaldehyde

Cat. No. B3177873
CAS RN: 254744-15-5
M. Wt: 215.04 g/mol
InChI Key: OWEQREQKSWUZJM-UHFFFAOYSA-N
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Description

4-Bromo-3-(hydroxymethyl)benzaldehyde is a chemical compound with the CAS Number: 254744-15-5. It has a molecular weight of 215.05 and its IUPAC name is 4-bromo-3-(hydroxymethyl)benzaldehyde . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 4-Bromo-3-(hydroxymethyl)benzaldehyde involves several steps. One method involves the addition of two bromine atoms to the methyl group of 4-bromotoluene by free radical bromination to form 4-bromobenzal bromide . The dibrominated methyl group is then hydrolyzed with calcium carbonate, and the product is collected by steam distillation .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-(hydroxymethyl)benzaldehyde is represented by the formula C8H7BrO2 . The InChI code for this compound is 1S/C8H7BrO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-4,11H,5H2 .


Chemical Reactions Analysis

The bromoaryl group of 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde . This is followed by the removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde .


Physical And Chemical Properties Analysis

4-Bromo-3-(hydroxymethyl)benzaldehyde is a solid compound . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis Processes

4-Bromo-3-(hydroxymethyl)benzaldehyde plays a role in various synthesis processes. For example, Feng (2002) describes the synthesis of 3,4,5-trimethoxy benzaldehyde, where a compound similar to 4-Bromo-3-(hydroxymethyl)benzaldehyde undergoes further chemical reactions to obtain the final product (Yangyu Feng, 2002). Similarly, Lu et al. (2003) used a bromo derivative in the photolabile protection of aldehydes and ketones, indicating the compound's utility in light-sensitive applications (Min Lu et al., 2003).

Material Chemistry

In material chemistry, Zhang et al. (2013) explored the synthesis and magnetic properties of cubane cobalt and nickel clusters using a derivative of 4-Bromo-3-(hydroxymethyl)benzaldehyde. This research highlights its relevance in the creation of complex metalorganic structures and the study of their magnetic properties (Shuhua Zhang et al., 2013).

Organic Chemistry

In the field of organic chemistry, 4-Bromo-3-(hydroxymethyl)benzaldehyde derivatives are used in various synthetic routes. Jiangao (2010) discusses the preparation of ethyl vanillin, a widely used aromatic compound, where a similar bromo compound is a key intermediate (Diao Jiangao, 2010). Jian-bin (2012) describes the synthesis of 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde, a derivative of 4-Bromo-3-(hydroxymethyl)benzaldehyde, underlining its importance in the creation of new chemical entities (Hui Jian-bin, 2012).

Chemical Properties

The chemical properties of derivatives of 4-Bromo-3-(hydroxymethyl)benzaldehyde have been extensively studied. Arunagiri et al. (2018) synthesized a novel hydrazone Schiff base compound from a derivative of 4-Bromo-3-(hydroxymethyl)benzaldehyde and explored its structural, spectroscopic, and electronic properties (C. Arunagiri et al., 2018).

Mechanism of Action

The mechanism of action for 4-Bromo-3-(hydroxymethyl)benzaldehyde involves a free radical reaction. In the initiating step, NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom to form succinimide (SH). The resulting compound then reacts with NBS to form the final product .

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-bromo-3-(hydroxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-4,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEQREQKSWUZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(hydroxymethyl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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